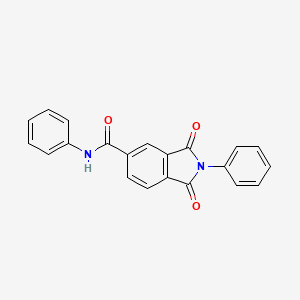![molecular formula C15H14N6 B14166793 n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine CAS No. 5779-22-6](/img/structure/B14166793.png)
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine: is a compound that combines the structural features of both indole and purine Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine typically involves the coupling of tryptamine (an indole derivative) with a purine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the purine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Applications De Recherche Scientifique
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
n-[2-(1h-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents.
n-[2-(1h-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Indole-3-carboxylic acid: A simpler indole derivative used in various chemical reactions.
Uniqueness
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
5779-22-6 |
|---|---|
Formule moléculaire |
C15H14N6 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
Clé InChI |
ZNHBCRGNNDKNGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


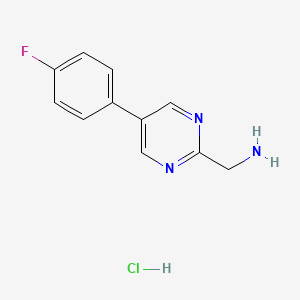
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
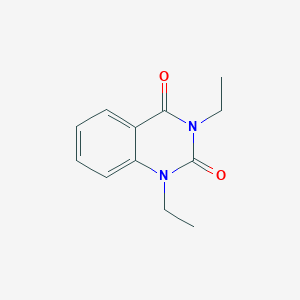
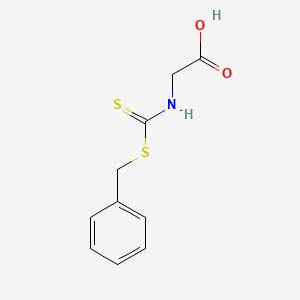
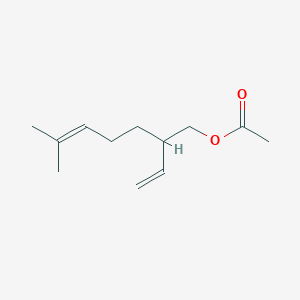

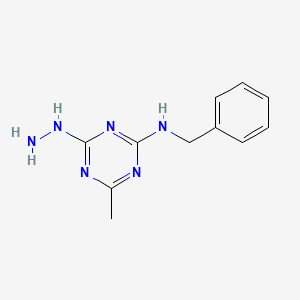
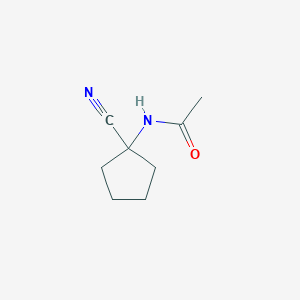
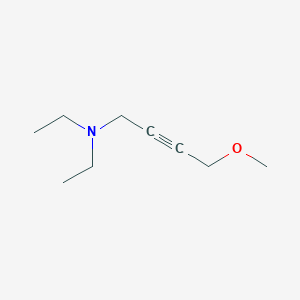
![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
